molecular formula C23H25N3O5S2 B2538237 (E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-17-0

(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2538237
CAS RN: 850909-17-0
M. Wt: 487.59
InChI Key: IVIOUJUOPREFPK-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the azepane ring and the benzoyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzoyl group could participate in acylation reactions, and the sulfonyl group could undergo substitution reactions. The exact reactions would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of benzothiazole derivatives have been extensively studied. Benzothiazoles, including those with specific substituents, are known for their diverse synthetic utilities and the ability to undergo various chemical transformations. These compounds serve as key intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and as fluorescent probes due to their photophysical properties (M. Ibrahim, 2011). Their synthetic methodologies often involve condensation, cyclization, and functionalization reactions that allow for the preparation of a wide range of compounds with varied biological and chemical properties.

Biological Activities and Applications

Benzothiazole derivatives are notable for their broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. These compounds have been studied for their therapeutic potential in addressing various diseases and disorders. The structural diversity of benzothiazoles enables them to interact with different biological targets, making them valuable scaffolds in drug discovery and development. For instance, benzothiazoles have been identified as potent central nervous system (CNS) acting drugs, with research indicating their potential modification into more effective agents for treating CNS diseases (S. Saganuwan, 2020). Additionally, their antioxidant capacity has been investigated, suggesting their use in mitigating oxidative stress and related conditions (I. Ilyasov et al., 2020).

Environmental Applications

Some benzothiazole derivatives have been examined for their environmental impact, particularly their occurrence, fate, and behavior in aquatic environments. Studies on compounds such as parabens, which share functional similarities with certain benzothiazole derivatives, have highlighted the need for understanding the environmental persistence and potential endocrine-disrupting effects of these chemicals (Camille Haman et al., 2015). This research underscores the importance of assessing the ecological footprint of benzothiazole derivatives and related compounds.

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. In addition, the compound could be modified to enhance its activity or reduce potential side effects .

properties

IUPAC Name

methyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-25-19-12-9-17(22(28)31-2)15-20(19)32-23(25)24-21(27)16-7-10-18(11-8-16)33(29,30)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIOUJUOPREFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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